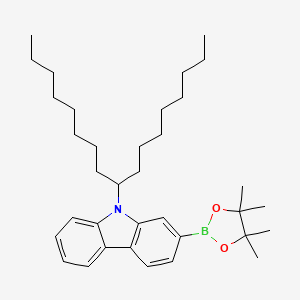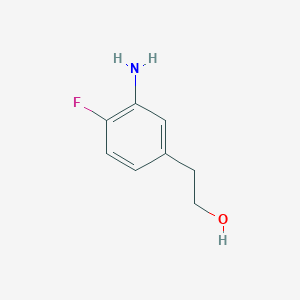
3-Quinolinecarboxylic acid, 1-(2,4-dimethylphenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarboxylic acid, 1-(2,4-dimethylphenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is characterized by its quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The presence of various functional groups, such as the carboxylic acid, fluorine, and piperazinyl moieties, contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-(2,4-dimethylphenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with a carboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Piperazinyl Substitution: The piperazinyl group can be introduced through nucleophilic substitution, where the quinoline derivative is reacted with piperazine in the presence of a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic steps to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Quinolinecarboxylic acid, 1-(2,4-dimethylphenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting the ketone to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and peracetic acid.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, alcohols, and various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
3-Quinolinecarboxylic acid, 1-(2,4-dimethylphenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- has a wide range of scientific research applications, including:
Biology: It is studied for its antimicrobial properties, particularly against bacterial strains resistant to other antibiotics.
Medicine: The compound is investigated for its potential use as an antibiotic, with studies focusing on its efficacy, mechanism of action, and potential side effects.
Industry: It is used in the development of new pharmaceuticals and agrochemicals, with research focusing on optimizing its synthesis and improving its properties.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarboxylic acid, 1-(2,4-dimethylphenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of DNA, leading to the inhibition of bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents on the quinoline core.
Levofloxacin: A fluoroquinolone antibiotic with a similar structure but different stereochemistry and substituents.
Norfloxacin: A quinolone antibiotic with a similar core structure but different functional groups.
Uniqueness
3-Quinolinecarboxylic acid, 1-(2,4-dimethylphenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is unique due to its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities. The presence of the piperazinyl group, in particular, enhances its binding affinity to bacterial enzymes, making it a potent antimicrobial agent.
Propiedades
Número CAS |
164662-39-9 |
|---|---|
Fórmula molecular |
C22H22FN3O3 |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
1-(2,4-dimethylphenyl)-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H22FN3O3/c1-13-3-4-18(14(2)9-13)26-12-16(22(28)29)21(27)15-10-17(23)20(11-19(15)26)25-7-5-24-6-8-25/h3-4,9-12,24H,5-8H2,1-2H3,(H,28,29) |
Clave InChI |
GBUIYURVKFXHFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B13150282.png)





![5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13150321.png)



![6-amino-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13150352.png)

